![molecular formula C9H7ClF3NO B024249 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride CAS No. 75999-66-5](/img/structure/B24249.png)
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
Overview
Description
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride is a compound with the molecular formula C9H7ClF3NO and a molecular weight of 237.61 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7ClF3NO/c1-15-7-4-2-6(3-5-7)14-8(10)9(11,12)13/h2-5H,1H3/b14-8-
. The InChI key is CIRVADWNFWYATJ-ZSOIEALJSA-N
. Physical And Chemical Properties Analysis
This compound is a light orange to yellow to green clear liquid . . The boiling point is 98 °C/14 mmHg . The refractive index is 1.51 .Scientific Research Applications
Organic Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the introduction of the trifluoromethyl group into organic molecules. The trifluoromethyl group is significant in medicinal chemistry due to its lipophilic nature and ability to enhance the metabolic stability of pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, it serves as an intermediate for the synthesis of various pharmaceuticals. Its ability to act as an electrophile allows for the formation of carbon-nitrogen bonds, which are prevalent in many bioactive molecules .
Material Science
The compound’s unique properties make it suitable for developing advanced materials, such as polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer chains can result in materials with novel properties .
Agricultural Chemistry
It can be used to synthesize agrochemicals, including pesticides and herbicides. The trifluoromethyl group often imparts increased biological activity and environmental persistence to these compounds .
Fluorination Reagents
As a highly reactive electrophilic trifluoromethylating agent, it is used to introduce fluorine atoms into target molecules. This is particularly useful in the development of fluorinated reagents, which are essential in various chemical reactions .
Analytical Chemistry
In analytical chemistry, it can be used as a derivatization agent to improve the detection and quantification of various compounds using techniques like gas chromatography and mass spectrometry .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is primarily used in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
Given its use in organic synthesis , it likely interacts with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
As a reagent in organic synthesis , it may be involved in various chemical reactions and pathways depending on the specific context of its use.
Result of Action
The molecular and cellular effects of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride would depend on the specific reactions it’s used in. As a reagent in organic synthesis , its primary effect is likely the formation of new organic compounds.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride. For instance, it should be stored under inert gas and away from heat and moisture .
properties
IUPAC Name |
2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-15-7-4-2-6(3-5-7)14-8(10)9(11,12)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRVADWNFWYATJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride | |
CAS RN |
75999-66-5 | |
Record name | 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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